The compound can be sourced from various chemical suppliers and is classified under heterocyclic compounds, specifically those containing nitrogen in their ring structures. Its systematic name highlights the presence of both the tetrazole and piperidine groups, which are crucial for its chemical behavior and reactivity.
The synthesis of 4-(1H-Tetrazol-5-YL)piperidine typically involves several key steps:
The molecular structure of 4-(1H-Tetrazol-5-YL)piperidine can be described as follows:
4-(1H-Tetrazol-5-YL)piperidine can participate in several chemical reactions:
The mechanism of action for 4-(1H-Tetrazol-5-YL)piperidine is primarily associated with its ability to mimic carboxylate groups due to structural similarities with tetrazoles. This characteristic allows it to interact with proteins or enzymes that possess carboxylate-binding sites.
Tetrazoles are known to be involved in various biochemical processes, such as enzyme inhibition or modulation of receptor activity, due to their ability to form stable interactions with biological macromolecules .
The physical and chemical properties of 4-(1H-Tetrazol-5-YL)piperidine include:
4-(1H-Tetrazol-5-YL)piperidine has numerous scientific applications:
The fusion of 1H-tetrazole and piperidine scaffolds creates pharmacologically privileged structures. The piperidine ring—a saturated six-membered heterocycle with one nitrogen atom—provides a stable conformational framework that enhances interactions with biological targets, particularly in the central nervous system (CNS) [1]. Its chair-boat transition flexibility enables optimal binding to G-protein-coupled receptors. Meanwhile, the 1H-tetrazole ring—a planar, aromatic five-membered cycle containing four nitrogen atoms—introduces dipole moments and multiple hydrogen-bonding sites. This moiety frequently appears in CNS-active compounds and antimicrobial agents due to its ability to penetrate lipid membranes [1] [3]. In 4-(1H-tetrazol-5-yl)piperidine, the tetrazole substitutes the 4-position of the piperidine ring, creating a sterically congested tertiary carbon center that influences three-dimensional orientation during receptor binding [1] [8]. This structural feature is critical for chiral discrimination at biological targets, though specific stereochemical data for this compound remains underexplored [1].
Table 1: Key Structural Features of 4-(1H-Tetrazol-5-yl)piperidine
Structural Element | Role in Bioactivity | Physicochemical Contribution |
---|---|---|
Piperidine ring | Confers conformational rigidity and basicity (pKb ~-0.51) [3] | Enhances water solubility via hydrochloride salt formation; sp³-hybridized carbons increase 3D complexity |
1H-Tetrazole moiety | Acts as hydrogen-bond donor/acceptor; mimics carboxylate bioisostere | High dipole moment (5.2 D); polar surface area >60 Ų improves target engagement [3] |
C4-substitution | Creates sterically hindered center affecting chiral pharmacology | Tertiary carbon reduces ring flip kinetics; logD ~2.58 balances lipophilicity [3] |
5-Substituted 1H-tetrazoles serve as superior bioisosteres for carboxylic acids due to comparable acidity (pKa ~4.5–6.0 vs. ~4.5 for carboxylic acids) while offering enhanced metabolic stability and membrane permeability [1] [5]. This substitution avoids enzymatic ester hydrolysis and reduces first-pass metabolism. The tetrazole anion delocalizes charge over four nitrogen atoms, forming stable ionic interactions with arginine/lysine residues in binding pockets—critical for angiotensin II receptor blockers like losartan analogs [5]. In 4-(1H-tetrazol-5-yl)piperidine, the bioisosteric effect enables participation in salt bridges similar to piperidine-4-carboxylic acid derivatives but with improved blood-brain barrier penetration [1]. Physicochemical analyses confirm a 10–20-fold increase in lipophilicity (logP ~2.5) compared to carboxylic acid counterparts (logP ~0.5–1.5), directly impacting pharmacokinetics [1] [4]. For example, phenol-tetrazole hybrids like 4-(1H-tetrazol-5-yl)phenol demonstrate aqueous solubility profiles (-logSw ~2.70) amenable to oral bioavailability [4].
Tetrazole-piperidine hybrids emerged prominently in the 1980s with investigations into opioid receptor modulators. Early work focused on 4-phenyl-4-(1H-tetrazol-5-yl)piperidine derivatives showing nanomolar affinity (Ki = 12–45 nM) for δ-, μ-, and κ-opioid receptors [1]. The 1990s saw expansion into antimicrobial applications, where derivatives like 1-(1-aryl-tetrazol-5-yl)-2-piperidin-1-yl-ethanones exhibited minimum inhibitory concentrations (MIC) of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli [1]. Patent literature from the 2000s (e.g., US8039636B2) documented synthetic innovations for 4-tetrazolyl-4-phenylpiperidine scaffolds, enabling large-scale production [8]. Contemporary research exploits multi-component reactions (MCRs), such as Ugi-azide cascades, to generate complex hybrids like 1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indoles—compounds merging tetrazole bioisosterism with tricyclic frameworks . This evolution reflects a strategic shift from target-agnostic screening to rational design leveraging the tetrazole’s physicochemical advantages.
Table 2: Evolution of Key Tetrazole-Piperidine Derivatives
Time Period | Key Derivatives | Therapeutic Focus | Synthetic Advancements |
---|---|---|---|
1980s | 4-Phenyl-4-(1H-tetrazol-5-yl)piperidine | Opioid receptor modulation | Classical cycloaddition of nitriles with azides [1] |
1990s | 1-(1-Aryl-tetrazol-5-yl)-2-piperidin-1-yl-ethanones | Antimicrobial agents | Nucleophilic substitution on chloromethyl-tetrazoles [1] |
2000s | N-{[1-(3-fluorophenyl)-1H-tetrazol-5-yl]methyl}-4-(piperidine-1-sulfonyl)benzamide | Targeted protein degradation | Pd-catalyzed cross-coupling [5] |
2010s–Present | Tetrahydro-β-carboline tetrazoles (via Ugi-azide) | CNS disorders | Multi-component reactions |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: